3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVXBSKIBYPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384109 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5589-97-9 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

A Note on Nomenclature: This guide focuses on the chemical properties and applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS No. 36140-83-7) . While the initial query specified the non-oxo variant, the overwhelming body of scientific literature and commercial availability pertains to this oxo-derivative. This compound is a significantly more prominent reagent in synthetic chemistry. Information on "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is sparse by comparison, with its identity primarily noted by a distinct molecular weight of approximately 149.19 g/mol .[1] This guide will therefore detail the properties of the more scientifically relevant and well-documented oxo-compound, a versatile precursor in heterocyclic chemistry.

Core Chemical Identity and Properties

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a bifunctional organic molecule incorporating both a pyrazole ring and a reactive cyanoacetyl group. This structure makes it a valuable building block in medicinal and materials chemistry. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | [2] |

| CAS Number | 36140-83-7 | [2][3][4] |

| Molecular Formula | C₈H₉N₃O | [2][4] |

| Molecular Weight | 163.18 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 116-121 °C | [5] |

| Boiling Point | 331.4 ± 44.0 °C (at 760 mmHg) | [5] |

| Synonyms | 1-Cyanoacetyl-3,5-dimethylpyrazole, 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile | [4] |

Synthesis and Mechanism of Action as a Synthetic Precursor

This compound is primarily utilized as a potent cyanoacetylating agent . The pyrazole ring acts as a good leaving group, facilitating the transfer of the C(=O)CH₂CN moiety to a nucleophile. This reactivity is central to its role in organic synthesis.

A primary application involves its use as a key intermediate for synthesizing a variety of more complex heterocyclic systems. Research has demonstrated its efficacy as a precursor for novel mono- and bis-heterocyclic compounds.[6] The underlying principle of its reactivity is the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the 3,5-dimethylpyrazole group.

The general workflow for its application as a synthetic precursor is outlined below:

Caption: Synthetic utility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.

Key Synthetic Applications and Experimental Protocols

The compound serves as a cornerstone for building complex molecules, particularly those with potential pharmacological activity. Its ability to introduce the cyanoacetamide functional group is a key feature.

Synthesis of Acetanilide Derivatives

A crucial first step in many synthetic pathways is using the title compound to cyanoacetylate an amine, such as in the formation of an acetanilide derivative. This intermediate is then used for further cyclization and condensation reactions.[6]

Exemplary Protocol: Cyanoacetylation of an Aromatic Amine

-

Dissolution: Dissolve the starting aromatic amine in a suitable solvent (e.g., pyridine).

-

Addition: Add an equimolar amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into acidified ice water to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted-2-cyanoacetamide.

Precursor for Chromene, Dihydrazo, and Thiazole Derivatives

Once the cyanoacetamide intermediate is formed, it becomes a versatile platform for further synthesis:[6]

-

Chromene Synthesis: The intermediate can undergo condensation with ortho-hydroxybenzaldehyde derivatives to form mono- and di-chromene structures.[6]

-

Dihydrazo Synthesis: Coupling the intermediate with aryl diazonium salts leads to the formation of dihydrazo derivatives.[6]

-

Thiazole Synthesis: A multi-step reaction involving phenyl isothiocyanate followed by treatment with phenacyl bromide derivatives yields dithiazole compounds.[6]

These synthetic routes highlight the compound's role in generating molecular diversity, which is crucial for screening for biological activity in drug discovery programs.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

GHS Hazard Classification:

-

Pictogram: GHS07 (Harmful)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

Precautionary Measures & Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]

Storage:

-

Store in a dry, cool, and well-ventilated place.[7]

-

Keep the container tightly closed and stored under a nitrogen atmosphere to prevent degradation.[5]

-

Incompatible Materials: Avoid contact with strong acids.[7]

The overall safety profile indicates that the compound is hazardous upon ingestion, skin contact, or inhalation, requiring standard laboratory precautions for handling solid chemical reagents.

Conclusion

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a highly valuable and versatile reagent in modern organic synthesis. Its primary function as a cyanoacetylating agent provides a reliable method for introducing the reactive cyanoacetamide moiety into various molecular frameworks. This capability has established it as a key intermediate in the synthesis of diverse heterocyclic systems, including chromenes and thiazoles, which are of significant interest in medicinal chemistry and drug development. While requiring careful handling due to its hazardous nature, its utility in constructing complex molecular architectures underscores its importance for researchers and scientists in the field.

References

- 36140-83-7|3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - BLDpharm. (n.d.).

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 - TCI Chemicals. (n.d.).

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - PubChem. (n.d.).

- 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem. (n.d.).

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - Autech Industry Co.,Limited. (n.d.).

- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds - ResearchGate. (n.d.).

- Safety Data Sheet - Fisher Scientific. (n.d.).

- 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANENITRILE - Echemi. (n.d.).

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 - Sigma-Aldrich. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | C8H9N3O | CID 262101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 36140-83-7|3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

A-Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS 5589-97-9): A Versatile Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document details the synthesis, physicochemical properties, analytical characterization, and strategic applications of this specific pyrazole derivative. We present field-proven protocols, mechanistic insights, and a forward-looking perspective on its role in constructing complex molecular architectures for next-generation therapeutics.

Introduction: The Strategic Value of the Pyrazole Scaffold

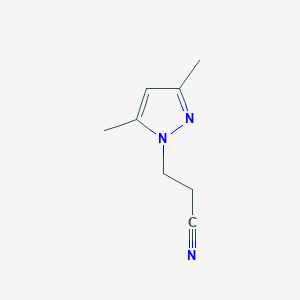

The pyrazole ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance. The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Figure 1) serves as a crucial intermediate, combining the proven biological relevance of the 3,5-dimethylpyrazole core with the synthetic versatility of a propanenitrile side chain. This nitrile functional group is a gateway to a multitude of chemical transformations, allowing for the systematic elaboration of molecular complexity and the exploration of novel chemical space in drug discovery programs.

Figure 1. Chemical Structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 5589-97-9 | [3][4][5][6] |

| Molecular Formula | C₈H₁₁N₃ | [4] |

| Molecular Weight | 149.19 g/mol | [4] |

| Appearance | Typically a solid (powder or crystalline) | Inferred |

| SMILES | N#CCCN1N=C(C)C=C1C | [5] |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | [4] |

Predicted Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.15 (t, 2H, J=7.0 Hz, N-CH₂), ~2.80 (t, 2H, J=7.0 Hz, CH₂-CN), ~5.85 (s, 1H, pyrazole C4-H), ~2.25 (s, 3H, pyrazole C3-CH₃), ~2.20 (s, 3H, pyrazole C5-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148.5 (pyrazole C5), ~140.0 (pyrazole C3), ~118.0 (CN), ~106.0 (pyrazole C4), ~45.0 (N-CH₂), ~18.0 (CH₂-CN), ~13.5 (C3-CH₃), ~11.0 (C5-CH₃).

-

IR (KBr, cm⁻¹): ~2250 (νC≡N, sharp, medium), ~2950-2850 (νC-H), ~1560 (νC=N), ~1460 (νC=C).

-

Mass Spectrometry (EI): m/z (%) 149 (M⁺), 109, 96, 81.

Synthesis and Mechanistic Pathway

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is efficiently achieved via a base-catalyzed Michael-type addition, specifically the cyanoethylation of 3,5-dimethylpyrazole with acrylonitrile. This reaction is robust, high-yielding, and proceeds under mild conditions.

Overall Synthesis Workflow

The process is a two-step sequence starting from readily available commercial reagents.

Detailed Experimental Protocols

Causality: This protocol is based on the classic Knorr pyrazole synthesis. Using hydrazine sulfate with a base is often preferred over hydrazine hydrate to control the exothermicity of the reaction.

-

Reagent Preparation: In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

-

Reaction Setup: Cool the flask in an ice bath until the internal temperature reaches 15°C.

-

Addition: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature is maintained at or below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A precipitate of 3,5-dimethylpyrazole will form.

-

Work-up: Dilute the mixture with 200 mL of water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crystalline 3,5-dimethylpyrazole. The product can be used directly or recrystallized from petroleum ether.

Causality: This is a base-catalyzed conjugate addition. A catalytic amount of a non-nucleophilic base deprotonates the pyrazole N-H, generating a pyrazolide anion. This potent nucleophile then attacks the β-carbon of acrylonitrile. The protocol is adapted from a similar, well-established reaction involving acrylamide.[7]

-

Reaction Setup: To a solution of 3,5-dimethylpyrazole (9.61 g, 100 mmol) in acetonitrile (150 mL) in a 250 mL flask, add a catalytic amount of powdered sodium hydroxide (0.2 g, 5 mmol).

-

Addition: Stir the mixture at room temperature for 10 minutes. Add acrylonitrile (5.84 g, 110 mmol) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to a gentle reflux (~50-60°C) and monitor by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Purification: Remove the solvent (acetonitrile) under reduced pressure. The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water or isopropanol to yield the pure title compound.

Strategic Applications in Drug Development

The true value of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile lies in its potential as a versatile synthon. The nitrile group is a linchpin for diversification, enabling access to a library of derivatives for biological screening.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANENITRILE | 5589-97-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5589-97-9|3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

An In-depth Technical Guide to the Structure and Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous approved therapeutic agents.[1][2][3] This document details robust protocols for the synthesis of the title compound via the cyanoethylation of 3,5-dimethylpyrazole, itself synthesized from the condensation of acetylacetone and hydrazine. A central focus is placed on the rigorous structural elucidation using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate for applications in medicinal chemistry and materials science.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is of paramount importance in the field of drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a significant number of blockbuster drugs.[2] Marketed pharmaceuticals containing the pyrazole core are used to treat a wide array of diseases, including cancer (e.g., Ruxolitinib), viral infections (e.g., Lenacapavir), and inflammatory conditions (e.g., Celecoxib).[1][2] The success of these agents underscores the value of pyrazole derivatives as foundational building blocks for the development of novel therapeutics.

Profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Molecular Formula: C₈H₁₁N₃) is a derivative that combines the stable 3,5-dimethylpyrazole core with a propanenitrile side chain. This structure is of significant interest for several reasons:

-

Synthetic Versatility: The terminal nitrile group is a valuable functional handle that can be readily converted into other functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling its use in the construction of more complex molecular architectures.

-

Modulation of Physicochemical Properties: The propanenitrile substituent at the N1 position significantly influences the polarity, solubility, and hydrogen bonding potential of the pyrazole core, which are critical parameters in drug design.

-

Scaffold for Library Synthesis: As a well-defined and accessible intermediate, it serves as an excellent starting point for the parallel synthesis of compound libraries aimed at screening for biological activity.

This guide provides the necessary technical details to synthesize, purify, and unequivocally confirm the structure of this compound, thereby empowering its effective use in research and development.

Synthesis and Purification

Synthetic Strategy

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is most efficiently achieved through a two-step sequence. The first step involves the classical Knorr-type condensation of a β-diketone (acetylacetone) with a hydrazine source to form the 3,5-dimethylpyrazole nucleus.[5][6] The second step is a Michael addition reaction, specifically the cyanoethylation of the pyrazole's N-H group with acrylonitrile, which proceeds selectively at the N1 position.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Experimental Protocols

Protocol 2.3.1: Synthesis of 3,5-Dimethylpyrazole [5][7]

-

Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Add hydrazine hydrate (5.0 g, 0.1 mol) and ethanol (50 mL) to the flask.

-

Reaction: Cool the flask in an ice-water bath. Add acetylacetone (10.0 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring, ensuring the internal temperature does not exceed 20°C.

-

Reflux: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 3,5-dimethylpyrazole as a white to off-white solid. Recrystallization from a minimal amount of hot n-hexane affords pure crystalline product. The typical yield is 75-85%.

Protocol 2.3.2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

-

Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylpyrazole (4.8 g, 0.05 mol).

-

Catalyst: Add a catalytic amount of a base, such as sodium hydroxide (0.1 g, 2.5 mmol) or Triton B (40% in methanol, 0.5 mL). The base facilitates the deprotonation of the pyrazole N-H, activating it for nucleophilic attack.

-

Reagents: Add acrylonitrile (3.3 g, 0.06 mol) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, dilute the mixture with dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove the catalyst. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a pure solid.

Structural Elucidation and Characterization

Overview of Analytical Methods

The definitive confirmation of the molecular requires a combination of spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern.

Molecular Structure and Atom Numbering

Caption: Structure of the title compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.1 ¹H NMR Analysis The ¹H NMR spectrum provides an unambiguous fingerprint of the proton environment. The expected signals are highly characteristic, confirming the N1-alkylation and the integrity of the pyrazole ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-9 (C₅-CH ₃) | ~2.3 | Singlet (s) | Methyl protons adjacent to the imine-like nitrogen (N1). |

| H-8 (C₃-CH ₃) | ~2.1 | Singlet (s) | Methyl protons adjacent to the amine-like nitrogen (N2). |

| H-4 (C₄-H ) | ~5.9 | Singlet (s) | The sole proton on the pyrazole ring, appearing as a sharp singlet. |

| H-6 (-N-CH ₂-) | ~4.2 | Triplet (t) | Methylene protons adjacent to the pyrazole N1 atom, deshielded. |

| H-7 (-CH ₂-CN) | ~2.9 | Triplet (t) | Methylene protons adjacent to the electron-withdrawing nitrile group. |

3.3.2 ¹³C NMR Analysis The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-10 (C N) | ~117 | Characteristic chemical shift for a nitrile carbon. |

| C-4 | ~106 | The C-H carbon of the pyrazole ring. |

| C-7 (-C H₂-CN) | ~18 | Aliphatic methylene carbon alpha to the nitrile. |

| C-6 (-N-C H₂-) | ~45 | Aliphatic methylene carbon attached to the pyrazole nitrogen. |

| C-9 (C₅-C H₃) | ~14 | Methyl carbon at the C5 position. |

| C-8 (C₃-C H₃) | ~11 | Methyl carbon at the C3 position. |

| C-3 | ~141 | Quaternary pyrazole carbon adjacent to N2. |

| C-5 | ~150 | Quaternary pyrazole carbon adjacent to N1. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~2250 | C≡N (Nitrile stretch) | Medium, Sharp |

| 2900-3000 | C-H (sp³ Alkane stretch) | Medium |

| ~3100 | C-H (sp² Aromatic stretch) | Weak |

| 1500-1600 | C=N, C=C (Pyrazole ring stretch) | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 149.10, corresponding to the molecular formula C₈H₁₁N₃.

-

Key Fragments: Common fragmentation would involve the loss of the propanenitrile chain or parts thereof. A significant fragment at m/z = 95 would correspond to the [3,5-dimethylpyrazole - H]⁺ fragment, resulting from the cleavage of the N1-C6 bond.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Reference |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | - |

| Molecular Formula | C₈H₁₁N₃ | - |

| Molecular Weight | 149.19 g/mol | [8] |

| Exact Mass | 149.0953 g/mol | [8] |

| Appearance | White to off-white solid/crystalline powder | - |

| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, Ethanol, DMSO) | General observation |

Applications in Synthetic Chemistry and Drug Discovery

Role as a Synthetic Intermediate

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a valuable building block for creating more elaborate molecules. The nitrile functionality is particularly useful:

-

Reduction to Amine: The nitrile can be reduced to a primary amine, -CH₂NH₂, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a site for further derivatization, such as amide or sulfonamide formation.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This allows for the formation of esters and amides, which are prevalent in bioactive molecules.

Potential Pharmacological Significance

Given the established importance of the pyrazole scaffold, this compound is an attractive starting point for drug discovery campaigns.[1][2] The N1-propanenitrile side chain acts as a linker that can be functionalized to interact with biological targets. By modifying this chain, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole core itself often engages in crucial hydrogen bonding or hydrophobic interactions within protein active sites.

Conclusion

This technical guide has detailed the synthesis, structural characterization, and potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The synthetic route presented is robust and scalable, relying on well-established chemical transformations. The structural integrity of the compound is unequivocally confirmed through a combination of NMR, IR, and MS analyses, providing a complete and reliable dataset for researchers. As a versatile intermediate bearing the privileged pyrazole scaffold, this compound represents a valuable tool for professionals in synthetic chemistry and drug development, facilitating the exploration of new chemical space and the creation of novel, high-value molecules.

References

- Der Pharma Chemica.

- Journal of Chemical and Pharmaceutical Research.

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

- STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

Taylor & Francis Online. Three-Component Reaction between Dimethyl Acetylenedicarboxylate and 2-(3,5-Dimethylpyrazole-1-Carbonyl)-3-Arylacrylonitrile in the Presence of Potassium Selenocyanate: A Synthesis of Highly Functionalized Selenophenes. [Link]

-

PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. [Link]

-

ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]

-

PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]

-

ChemSrc. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. [Link]

-

ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- International Journal of Pharmaceutical Sciences and Research.

-

PubMed Central (PMC). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Inorganic Chemistry. Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]

-

ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a compound's molecular formula and weight is a foundational requirement in chemical research and pharmaceutical development. It underpins stoichiometry, enables structural elucidation, and is a critical quality attribute for regulatory submission. This guide provides an in-depth technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest. We detail its core physicochemical properties, with a primary focus on its molecular weight, and present a validated, multi-technique workflow for its empirical and structural confirmation. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of novel small molecules.

Core Molecular Attributes of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a small organic molecule featuring a substituted pyrazole ring linked to a propanenitrile chain. Accurate knowledge of its fundamental properties is the first step in any research or development pipeline.

The key identifiers and quantitative data for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | [1] |

| CAS Number | 5589-97-9 | [1] |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Average Molecular Weight | 149.19 g/mol | [1] |

| Monoisotopic Mass | 149.0953 Da | [1] |

| Exact Mass | 149.0953 Da | [1] |

The distinction between average molecular weight and monoisotopic mass is crucial. The average molecular weight (often termed molecular weight) is calculated using the weighted average of the natural abundances of all isotopes for each element. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). High-resolution mass spectrometry measures the monoisotopic mass, providing a highly accurate method for confirming the elemental composition.[2]

Integrated Workflow for Structural and Molecular Weight Verification

Confirming the identity of a newly synthesized or procured compound is not a single measurement but a systematic process of cross-validation. A robust workflow integrates multiple analytical techniques to build a cohesive and irrefutable body of evidence. This self-validating system ensures the highest degree of scientific integrity.

The logical flow for the comprehensive characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is outlined below.

Caption: Integrated workflow for compound characterization.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the key analytical techniques used to verify the molecular weight and structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Protocol 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

Causality: Mass spectrometry is the most direct method for determining the molecular weight of a compound.[3] For small, polar molecules like the topic compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[4]

Methodology: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of solvent and deionized water containing 0.1% formic acid. The acid promotes protonation, enhancing signal intensity in positive ion mode.

-

-

Instrument Calibration:

-

Perform an external calibration of the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., a sodium iodide or polytyrosine solution). For high-resolution measurements, an internal calibrant (lock mass) should be used concurrently with the sample analysis to ensure the highest mass accuracy.[2]

-

-

Data Acquisition:

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass-to-charge (m/z) range that brackets the expected molecular ion, for instance, m/z 50-300.

-

-

Data Analysis:

-

Examine the resulting spectrum for the protonated molecular ion [M+H]⁺.

-

For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (C₈H₁₁N₃), the expected monoisotopic mass is 149.0953 Da. The target [M+H]⁺ ion should appear at m/z 150.1031.

-

The measured m/z should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value to confirm the elemental formula.

-

Protocol 2: Structural Elucidation via ¹H NMR Spectroscopy

Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms (the structure).[5] ¹H NMR is particularly powerful for organic molecules, providing information on the number, environment, and connectivity of hydrogen atoms.[6][7] A correct structure validates the molecular formula, which in turn validates the calculated molecular weight.

Methodology: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis & Interpretation:

-

Chemical Shift (δ): Reference the spectrum to the TMS signal at 0 ppm. The expected signals for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile would be:

-

Two distinct singlets for the two methyl groups (–CH₃) on the pyrazole ring.

-

A singlet for the proton on the pyrazole ring.

-

Two triplets for the two methylene groups (–CH₂–) of the propanenitrile chain, showing coupling to each other.

-

-

Integration: The area under each peak should be proportional to the number of protons it represents (e.g., a ratio of 3:3:1:2:2).

-

Spin-Spin Coupling: The splitting pattern (e.g., triplets) of the methylene groups confirms their adjacency.

-

The combined data must be consistent with the proposed structure.[8][9]

-

Protocol 3: Elemental Composition Verification via CHN Analysis

Causality: Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a compound.[10] This technique directly validates the empirical formula.[11][12] When combined with a molecular weight from mass spectrometry, it allows for the unambiguous determination of the molecular formula.[13]

Methodology: Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would skew the results.

-

Accurately weigh 1-3 mg of the compound into a tin or silver capsule.

-

-

Instrument Analysis:

-

The sample is combusted at high temperatures (e.g., >900°C) in an oxygen-rich atmosphere.

-

This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

-

-

Data Analysis:

-

The instrument software calculates the mass percentages of C, H, and N.

-

Compare the experimental percentages with the theoretical values calculated from the molecular formula C₈H₁₁N₃ (MW = 149.19 g/mol ):

-

%C = (8 * 12.011 / 149.19) * 100 = 64.40%

-

%H = (11 * 1.008 / 149.19) * 100 = 7.43%

-

%N = (3 * 14.007 / 149.19) * 100 = 28.17%

-

-

The experimental values should agree with the theoretical values within an acceptable margin (typically ±0.4%).

-

Significance in Drug Development

An accurately determined molecular weight is not merely an academic detail; it is a cornerstone of pharmaceutical science.

-

Regulatory Compliance: Regulatory agencies like the FDA and EMA require unambiguous proof of structure and formula for any new chemical entity.

-

Dosage and Formulation: Molecular weight is essential for all stoichiometric calculations, from early-stage in-vitro assays to calculating the precise amount of active pharmaceutical ingredient (API) in a final drug product.[14]

-

Pharmacokinetics (ADME): The molecular weight of a compound is a key determinant of its absorption, distribution, metabolism, and excretion properties, influencing factors like membrane permeability and bioavailability.[15]

-

Quality Control: In a manufacturing setting, confirming the molecular weight of each batch is a critical quality control step to ensure consistency and purity.[16][17]

Caption: Central role of molecular weight in drug development.

Conclusion

The molecular weight of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is 149.19 g/mol (average) with a monoisotopic mass of 149.0953 Da. This technical guide has detailed a comprehensive, multi-faceted approach to verify this fundamental property. By integrating high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis, researchers and drug development professionals can establish a compound's identity with the highest degree of confidence. This rigorous, self-validating workflow is essential for ensuring data integrity, meeting regulatory standards, and successfully advancing novel chemical entities through the development pipeline.

References

-

Title: Stoichiometry: Elemental Analysis Source: University of California, Davis Chem LibreTexts URL: [Link]

-

Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Structural elucidation by NMR(1HNMR) | PPTX Source: Slideshare URL: [Link]

-

Title: Determining the Empirical Formula from an Elemental Analysis Source: ChemCollective URL: [Link]

-

Title: NMR Spectroscopy Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: NMR spectroscopy for structure elucidation in multi-outcome undergraduate experiments Source: American Chemical Society URL: [Link]

-

Title: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Source: AHH Chemical Co., Ltd URL: [Link]

-

Title: 6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL: [Link]

-

Title: 3.2 Determining Empirical and Molecular Formulas Source: University of Hawaiʻi at Mānoa URL: [Link]

-

Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

-

Title: 3.5: Empirical Formulas from Analysis - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]

-

Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Molecular weight (MW): Significance and symbolism Source: In-Silico Online URL: [Link]

-

Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]

-

Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

-

Title: 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 Source: PubChem URL: [Link]

-

Title: 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid Source: Pharmaffiliates URL: [Link]

-

Title: What is Molecular Weight? Source: Brookhaven Instruments URL: [Link]

-

Title: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Source: PubChem URL: [Link]

-

Title: Molecular Weight Determination of Pharmaceuticals with Novel GPC Source: Jordi Labs URL: [Link]

-

Title: 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile Source: PubChem URL: [Link]

-

Title: How to Analyze Molecular Weight Source: AZoM URL: [Link]

-

Title: Molecular Weight Analysis: How to Measure MW? Source: RQM+ URL: [Link]

-

Title: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. uab.edu [uab.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 8. NMR spectroscopy for structure elucidation in multi-outcome undergraduate experiments - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determining Empirical and Molecular Formulas [saylordotorg.github.io]

- 14. brookhaveninstruments.com [brookhaveninstruments.com]

- 15. Molecular weight (MW): Significance and symbolism [wisdomlib.org]

- 16. jordilabs.com [jordilabs.com]

- 17. rqmplus.com [rqmplus.com]

A Senior Application Scientist's Guide to the Synthesis of 3,5-Dimethylpyrazole: From Precursor Selection to Product Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazole is a foundational heterocyclic compound, serving as a critical precursor in the development of advanced materials and pharmaceuticals. Its utility stems from its role as a versatile ligand in coordination chemistry, a building block for agrochemicals, and a blocking agent for isocyanates.[1][2] This guide provides an in-depth examination of the most robust and widely adopted synthetic strategy for 3,5-dimethylpyrazole: the Paal-Knorr condensation reaction. We will dissect the rationale behind the selection of acetylacetone as the premier precursor, elucidate the reaction mechanism, present a field-proven experimental protocol, and detail the necessary validation techniques to ensure the synthesis of a high-purity final product.

The Strategic Importance of the Precursor: Why Acetylacetone?

The selection of a starting material is the most critical decision in a synthetic workflow, dictating efficiency, cost, and scalability. For the synthesis of the pyrazole core, acetylacetone (also known as 2,4-pentanedione) is the precursor of choice for several compelling chemical reasons.[3][4]

Acetylacetone is a 1,3-dicarbonyl compound, a structural motif that makes it an exceptionally versatile precursor for a wide range of heterocyclic systems.[3][5] Its reactivity is governed by a keto-enol tautomerism, which provides a reactive platform for condensation reactions.[5] The industrial production of acetylacetone is well-established, often via the thermal rearrangement of isopropenyl acetate, ensuring its availability and cost-effectiveness for large-scale applications.[3][6] This combination of inherent reactivity and commercial accessibility makes acetylacetone the logical and authoritative starting point for the synthesis of 3,5-dimethylpyrazole.

The Core Reaction: A Mechanistic Deep Dive into the Paal-Knorr Synthesis

The formation of 3,5-dimethylpyrazole from acetylacetone and hydrazine is a classic example of the Paal-Knorr synthesis, a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds (or, in this case, a 1,3-dicarbonyl and a dinucleophile).[7][8] The reaction proceeds through a well-understood condensation mechanism involving sequential nucleophilic attack and dehydration.

The causality behind the reaction is as follows:

-

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of acetylacetone.

-

Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.

-

First Dehydration: The hemiaminal rapidly loses a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This is the key ring-forming step.

-

Cyclic Hemiaminal: This cyclization generates a five-membered ring intermediate.

-

Final Dehydration & Aromatization: A final dehydration step removes the second molecule of water, leading to the formation of a stable, aromatic pyrazole ring.[9][10]

This elegant and efficient cascade of reactions transforms two simple acyclic precursors into a stable heterocyclic product.

Caption: The Paal-Knorr reaction mechanism for pyrazole synthesis.

Field-Proven Experimental Workflow

The following section outlines a robust, self-validating protocol for the synthesis of 3,5-dimethylpyrazole. The workflow is designed for clarity, reproducibility, and high yield, incorporating critical steps for purification and characterization.

Causality of Reagent Selection

-

Hydrazine Source: The choice between hydrazine hydrate and hydrazine sulfate is a key process parameter.

-

Hydrazine Hydrate: Reacts directly and often leads to higher yields (up to 95%) with no inorganic byproducts, simplifying the workup.[11] However, the reaction can be highly exothermic and requires careful temperature control.[12]

-

Hydrazine Sulfate: A more stable, crystalline solid. It requires a base (e.g., sodium hydroxide) to liberate the free hydrazine in situ. This method offers better control but introduces inorganic salts (sodium sulfate) that must be removed during the workup, potentially lowering the isolated yield.[2][12]

-

-

Solvent: While ethanol is a common solvent, aqueous conditions are often preferred for their low cost, safety, and minimal environmental impact.[2][13]

The following protocol utilizes hydrazine sulfate for its enhanced safety and control, a common choice in many research settings.

Sources

- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 2. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. Acetylacetone - Wikipedia [en.wikipedia.org]

- 4. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. homework.study.com [homework.study.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemi.com [echemi.com]

Introduction: The Electronic Landscape of the Pyrazole Nucleus

An In-depth Technical Guide to Electrophilic Substitution on the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its reactivity is governed by a unique electronic architecture. The pyrazole ring is a 6π-electron aromatic system, fulfilling Hückel's rule and possessing significant resonance stability.[3] The two nitrogen atoms, however, are not electronically equivalent. The N1 atom is "pyrrole-like," contributing its lone pair to the aromatic sextet, making its N-H proton weakly acidic.[1] In contrast, the N2 atom is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which confers basic properties to the molecule.[1][3]

This arrangement has profound consequences for the ring's susceptibility to electrophilic attack. The presence of two electronegative nitrogen atoms leads to a general reduction in electron density across the carbon framework compared to pyrrole. Specifically, the strong electron-withdrawing inductive effect of the pyridine-like N2 atom significantly deactivates the adjacent C3 and C5 positions.[1][3] Consequently, the C4 position possesses the highest electron density, making it the primary and predictable site for electrophilic substitution reactions under neutral or basic conditions.[2][4][5]

This guide provides a comprehensive exploration of the principles and practices of electrophilic substitution on the pyrazole ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind regioselective outcomes, provide validated experimental protocols, and summarize key transformations.

The Core Principle: Regioselectivity in Pyrazole Electrophilic Aromatic Substitution (SEAr)

The preferential substitution at the C4 position is the most critical concept in pyrazole SEAr. This selectivity is a direct result of the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.

-

Attack at C4: When an electrophile attacks the C4 position, the positive charge in the resulting resonance structures is distributed across C3, C5, and N2. This distribution avoids placing a positive charge on the carbon adjacent to the highly electronegative, pyridine-like N2 atom, leading to a more stable intermediate.

-

Attack at C3 or C5: Conversely, electrophilic attack at the C3 or C5 positions generates a highly unstable intermediate where one of the resonance structures places a positive charge on an azomethine nitrogen (N2), which is highly unfavorable.[6] This high-energy transition state makes substitution at these positions significantly less likely.[6]

However, this predictable regioselectivity can be modulated by the reaction medium. In strongly acidic conditions, the basic N2 atom is protonated to form the pyrazolium cation.[3] This positive charge severely deactivates the entire ring towards electrophilic attack. If a reaction does proceed on the pyrazolium ion, the directing effects can change, sometimes favoring substitution at C3.[3] For N-substituted pyrazoles, such as 1-phenylpyrazole, harsh acidic conditions can deactivate the pyrazole ring to such an extent that substitution occurs preferentially on the phenyl ring instead.[7][8]

Caption: Logical flow of regioselectivity in pyrazole SEAr.

Key Electrophilic Substitution Reactions

The C4-directing nature of the pyrazole ring is consistently observed across a range of canonical electrophilic substitution reactions.

Nitration

Nitration is a cornerstone transformation for introducing the versatile nitro group, a precursor to amines and a component of energetic materials.[9][10] The reaction typically employs a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Mechanism & Causality: The nitronium ion attacks the electron-rich C4 position of the pyrazole ring. The choice of nitrating agent is critical; harsher conditions, such as fuming nitric and sulfuric acids, can be used to achieve high yields and overcome the inherent moderate reactivity of the pyrazole ring.[9] Milder conditions, like nitric acid in acetic anhydride, can also be effective and may be necessary for sensitive substrates.[7]

-

N-Nitration: For N-unsubstituted pyrazoles, N-nitration can occur as a competing pathway or as an intermediate step. The resulting N-nitropyrazole can then rearrange under acidic conditions to yield the C-nitrated product, often favoring the 4-nitro isomer.[7][11]

Caption: Simplified mechanism of pyrazole nitration.

Experimental Protocol: Synthesis of 4-Nitropyrazole [9][10]

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0°C), cautiously add pyrazole (8.5 g) to pre-cooled concentrated sulfuric acid (15 cm³).

-

Nitrating Mixture Addition: Slowly add a cold mixture of concentrated nitric acid (18 cm³, d=1.4 g/mL) and concentrated sulfuric acid (6 cm³) dropwise to the pyrazole solution, maintaining the temperature below 10°C.

-

Reaction: After addition is complete, heat the mixture under reflux for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto 80 g of crushed ice.

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid sequentially with cold water until the washings are neutral, followed by a wash with cold ethanol.

-

Purification: Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid. A reported yield under similar, though slightly modified, conditions is 56%.[10] An optimized one-pot method using fuming acids at 50°C has achieved yields as high as 85%.[9]

Halogenation

Halogenated pyrazoles are invaluable synthetic intermediates, particularly for transition metal-catalyzed cross-coupling reactions like Suzuki and Heck couplings.[12][13] Halogenation at the C4 position is highly efficient and regioselective.

-

Mechanism & Causality: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[14] For bromination, molecular bromine (Br₂) can be used, but N-halosuccinimides (NBS for bromination, NCS for chlorination) are often preferred as they are solid, safer to handle, and provide excellent yields under mild conditions without the need for a catalyst.[15][16] The reaction is typically fast, even at room temperature.[14]

-

Reaction Conditions: The reaction can be carried out in various solvents, including water or carbon tetrachloride.[15][16]

Caption: Experimental workflow for the bromination of pyrazole.

Experimental Protocol: Synthesis of 4-Bromopyrazole [16]

-

Suspension: Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 26.1 g, 147 mmol) to the suspension in one portion. The mixture will immediately turn milky.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Extraction: Extract the mixture with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic phases and wash them sequentially with aqueous sodium carbonate (Na₂CO₃) solution and saturated brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Recrystallize the solid from a suitable solvent to obtain pure 4-bromopyrazole.

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H), which can be used to increase water solubility or as a synthetic handle for further transformations.

-

Mechanism & Causality: The electrophile is sulfur trioxide (SO₃), typically generated from fuming sulfuric acid (oleum). The reaction follows the standard SEAr pathway, with SO₃ attacking the C4 position of the pyrazole ring.[17]

Friedel-Crafts Acylation

The Friedel-Crafts acylation attaches an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a powerful tool for C-C bond formation.

-

Mechanism & Causality: The reaction involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[18] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.

-

Challenges and Solutions: Friedel-Crafts reactions on pyrazole can be challenging. The basic N2 atom can form a complex with the Lewis acid catalyst, which deactivates the pyrazole ring towards electrophilic attack.[19] This issue is often circumvented by using N-substituted pyrazoles (e.g., N-methyl or N-phenyl) where the N1-H is replaced, preventing complexation at N1 and sometimes mitigating the deactivation.[20] Even with N-substitution, the reaction proceeds at the C4 position.[20] Milder Lewis acids like TiCl₄ or SnCl₄ may be more suitable for acylating sensitive heterocyclic systems.[19]

Summary of Key Reactions

The following table summarizes the primary electrophilic substitution reactions on the pyrazole ring.

| Reaction | Electrophile (E⁺) | Typical Reagents | Major Product |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 4-Nitropyrazole[9][10][17] |

| Halogenation | Halonium ion (Br⁺, Cl⁺) | NBS, NCS, or Br₂ | 4-Halopyrazole[14][15][16][21] |

| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid[17] |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | 4-Acylpyrazole[18][20] |

The Influence of Substituents

The presence of substituents on the pyrazole ring can significantly impact the rate and outcome of subsequent electrophilic substitutions.

-

Electronic Effects: Electron-donating groups (EDGs) such as alkyl or alkoxy groups generally activate the ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, making substitution more difficult.[7][22] For 4-substituted pyrazoles, an interesting exception has been noted where electron-donating substituents can actually increase the aromaticity and cyclic delocalization.[22]

-

Steric Effects: Bulky substituents at the N1, C3, or C5 positions can sterically hinder the approach of an electrophile, further enhancing the intrinsic preference for substitution at the less-encumbered C4 position.[7]

-

N1-Substituents: The nature of the group at the N1 position is critical. As mentioned, an N1-phenyl group can itself become the site of electrophilic attack under strongly acidic conditions that deactivate the pyrazole ring.[7][8] The regioselectivity of pyrazole synthesis itself can be a challenge, and methods to control the placement of N1-substituents are crucial for subsequent functionalization.[23][24]

Conclusion

The electrophilic substitution of pyrazole is a predictable and reliable process, overwhelmingly favoring substitution at the C4 position. This high regioselectivity is a direct consequence of the electronic structure of the heterocycle, where the inductive effects of the two nitrogen atoms create an electron-rich center at C4. While this inherent reactivity can be modulated by reaction conditions—particularly acidity—and the presence of other substituents, the C4 position remains the primary target for a wide array of important chemical transformations, including nitration, halogenation, and acylation. A thorough understanding of these principles is essential for any scientist leveraging the pyrazole scaffold in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Zask, A., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

-

Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. Available at: [Link]

-

Slideshare. Pyrazole. Available at: [Link]

-

Li, H., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

Freitas, R. P., & El-Faham, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Baxter, R. D., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available at: [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

-

Wiley Online Library. Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

-

Genin, M. J., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

Quora. Is imidazole more reactive toward electrophilic substitution than pyrazole or not? Available at: [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]

-

Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

-

ResearchGate. Several synthetic methods for sulfonated pyrazoles. Available at: [Link]

-

ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic... Available at: [Link]

-

Pearson. Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. Available at: [Link].

-

Quora. Imidazole, pyrazole and pyrrole which of them has a more aromaticity? Available at: [Link]

-

ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

-

ResearchGate. Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. Available at: [Link]

-

Ingenta Connect. Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes C... Available at: [Link]

-

ACS Publications. Synthesis of Pyrazoles via Electrophilic Cyclization. Available at: [Link]

-

ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]

-

ResearchGate. Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Available at: [Link]

-

SpringerLink. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Available at: [Link]

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

-

ResearchGate. Transition Metal-free C-H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. Available at: [Link]

-

PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

-

ScienceDirect. Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

-

Royal Society of Chemistry. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. Available at: [Link]

-

Canadian Science Publishing. reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Available at: [Link]

-

ResearchGate. Direct nitration of five membered heterocycles. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

ResearchGate. Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. guidechem.com [guidechem.com]

- 10. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. scielo.org.mx [scielo.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 17. scribd.com [scribd.com]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 22. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 23. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet, offering insights into the underlying principles of solubility, predictive analysis based on molecular structure, and a robust experimental framework for empirical determination.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the fate of a compound in a chemical or biological system. For a molecule like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, which possesses a unique combination of a pyrazole ring and a nitrile functional group, understanding its solubility is paramount for a range of applications, including:

-

Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity during the synthesis and derivatization of this compound.[1][2]

-

Purification and Crystallization: Effective purification strategies, particularly recrystallization, are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvents.[1][3]

-

Pharmaceutical Development: For any potential therapeutic application, the solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media dictates its formulation, bioavailability, and pharmacokinetic profile.

-

Materials Science: In the development of novel materials, such as polymers or coatings, the solubility of additives like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile determines their compatibility and dispersion within the material matrix.[4][5][6]

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[7][8] A thorough analysis of the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile allows for a predictive assessment of its solubility.

Molecular Structure:

-

Pyrazole Ring: The 3,5-dimethylpyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity and potential for hydrogen bonding (as an acceptor).

-

Propanenitrile Group: The propionitrile side chain (-CH2-CH2-C≡N) introduces a highly polar nitrile group. The lone pair on the nitrogen of the nitrile can act as a hydrogen bond acceptor.

-

Alkyl Groups: The two methyl groups on the pyrazole ring and the ethyl linker are nonpolar and contribute to the molecule's lipophilicity.

Predicted Solubility:

Based on its structure, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is expected to be a moderately polar compound.

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, methyl ethyl ketone (MEK), ethyl acetate, and acetonitrile are anticipated to be effective at dissolving the compound.[4][5][6] These solvents can engage in dipole-dipole interactions with the polar pyrazole and nitrile functionalities.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be good solvents.[1] While the molecule does not have a hydrogen bond donor, the nitrogen atoms in the pyrazole ring and the nitrile group can act as hydrogen bond acceptors.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The polar nature of the pyrazole and nitrile groups will limit its solubility in such nonpolar environments.[4][5][6]

-

Aqueous Solubility: The presence of polar functional groups suggests some degree of water solubility, although the overall lipophilicity from the dimethylpyrazole and the propyl chain may limit it.[9][10] The solubility in aqueous solutions may be influenced by pH if the pyrazole nitrogen can be protonated.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The isothermal saturation method is a reliable and widely used technique.[11]

Isothermal Saturation Method: A Step-by-Step Protocol

This protocol outlines the determination of solubility at a specific temperature. The experiment should be repeated at various temperatures to understand the thermodynamic properties of dissolution.

Materials and Equipment:

-

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile to a series of vials, each containing a known mass or volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24 to 48 hours) to ensure that the solvent is fully saturated with the solute.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-